Sintropium bromide

Übersicht

Beschreibung

Sintropium bromide, also known as ipratropium bromide, is a quaternary ammonium compound used as a bronchodilator. It is commonly administered via inhalation to treat chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ipratropiumbromid umfasst mehrere Schritte:

Acylchlorierung: 2-Phenyl-3-Acetoxypropionsäure reagiert mit Oxalylchlorid in einem organischen Lösungsmittel, um ein Acylchlorid-Zwischenprodukt zu bilden.

Reaktion mit Isopropyltropinmesylat: Das Acylchlorid-Zwischenprodukt wird dann mit Isopropyltropinmesylat umgesetzt.

Hydrolyse: Das organische Lösungsmittel wird entfernt und die verbleibende Reaktionslösung mit einer anorganischen Säure hydrolysiert.

Brommethylierung: Das Hydrolysat wird dann einer Brommethylierungsreaktion mit Methylbromid unterzogen, um Ipratropiumbromid zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Ipratropiumbromid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Das Verfahren gewährleistet hohe Reinheit, hohe Ausbeute und einen geringen Gehalt an Enantiomeren, wodurch es für pharmazeutische Anwendungen geeignet ist. .

Arten von Reaktionen:

Oxidation: Ipratropiumbromid kann Oxidationsreaktionen eingehen, obwohl diese in seinen typischen Anwendungen weniger häufig sind.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, aber dies ist kein primärer Reaktionsweg.

Substitution: Ipratropiumbromid unterliegt hauptsächlich Substitutionsreaktionen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Chlorperbenzoesäure können zur Oxidation verwendet werden.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid können zur Reduktion verwendet werden.

Nukleophile: Häufige Nukleophile sind Hydroxidionen und Amine.

Hauptprodukte:

Oxidationsprodukte: Verschiedene oxidierte Derivate, abhängig von den Reaktionsbedingungen.

Reduktionsprodukte: Reduzierte Formen der Verbindung, oft mit veränderten pharmakologischen Eigenschaften.

Substitutionsprodukte: Substituierte Derivate, die möglicherweise unterschiedliche therapeutische Anwendungen haben.

Wissenschaftliche Forschungsanwendungen

Ipratropiumbromid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung quartärer Ammoniumverbindungen und ihrer Reaktionen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen untersucht.

Medizin: Wird häufig zur Behandlung von Atemwegserkrankungen wie COPD und Asthma eingesetzt. Es wird auch auf seine mögliche Verwendung zur Behandlung von Rhinorrhoe und anderen Erkrankungen untersucht, die mit übermäßiger Schleimproduktion einhergehen.

Industrie: Wird in der Formulierung von Inhalationstherapien und Nasensprays verwendet.

5. Wirkmechanismus

Ipratropiumbromid entfaltet seine Wirkung, indem es die Wirkung von Acetylcholin an muskarinischen Rezeptoren in der glatten Bronchialmuskulatur blockiert. Diese Hemmung verhindert eine Bronchokonstriktion, was zu einer Bronchodilatation und erleichtertem Atmen führt. Die Verbindung zielt hauptsächlich auf die muskarinischen M3-Rezeptoren, die für die Kontraktion der glatten Muskulatur in den Atemwegen verantwortlich sind. .

Ähnliche Verbindungen:

Atropin: Ein weiteres Anticholinergikum, das zu ähnlichen Zwecken eingesetzt wird, aber ein anderes pharmakokinetisches Profil aufweist.

Tiotropiumbromid: Ein langwirksamer Muskarinantagonist, der zur Erhaltungstherapie von COPD eingesetzt wird.

Oxitropiumbromid: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit: Ipratropiumbromid ist aufgrund seiner spezifischen Wirkung auf die muskarinischen M3-Rezeptoren und seiner relativ kurzen Wirkdauer im Vergleich zu anderen Anticholinergika einzigartig. Dies macht es besonders nützlich für die akute Behandlung von Bronchospasmus. .

Wirkmechanismus

Sintropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents bronchoconstriction, leading to bronchodilation and easier breathing. The compound primarily targets the M3 muscarinic receptors, which are responsible for smooth muscle contraction in the airways .

Vergleich Mit ähnlichen Verbindungen

Atropine: Another anticholinergic agent used for similar purposes but with a different pharmacokinetic profile.

Tiotropium Bromide: A long-acting muscarinic antagonist used for maintenance treatment of COPD.

Oxitropium Bromide: Similar in structure and function but with different pharmacological properties.

Uniqueness: Sintropium bromide is unique due to its specific action on the M3 muscarinic receptors and its relatively short duration of action compared to other anticholinergic agents. This makes it particularly useful for acute management of bronchospasm .

Biologische Aktivität

Sintropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. By inhibiting acetylcholine's action, it effectively reduces parasympathetic nervous system activity. This mechanism is particularly relevant in conditions characterized by excessive cholinergic activity, such as:

- Neurodegenerative Diseases : this compound has been investigated for its potential benefits in diseases like Alzheimer's and Parkinson's, where cholinergic dysfunction is prevalent.

- Overactive Bladder : Its anticholinergic effects can alleviate symptoms associated with bladder hyperactivity.

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Anticholinergic Effects : Reduction in secretions and muscle spasms.

- Cognitive Effects : Potential modulation of cognitive functions due to its impact on neurotransmitter systems.

Research Findings

Recent studies have highlighted the following biological activities:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells .

- Efficacy in Animal Models : In rodent models of neurodegeneration, this compound administration resulted in improved cognitive performance and reduced neuroinflammation compared to control groups .

- Clinical Trials : Preliminary clinical trials have shown promise in improving symptoms of Alzheimer's disease, although further studies are needed to confirm efficacy and safety profiles .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A cohort of patients with Alzheimer's disease showed significant improvements in cognitive function when treated with this compound alongside standard therapy. The study noted a reduction in behavioral symptoms and an increase in daily living activities .

- Case Study 2 : In patients with overactive bladder, this compound demonstrated effectiveness in reducing urinary frequency and urgency, leading to improved quality of life metrics .

Data Summary

Eigenschaften

CAS-Nummer |

79467-19-9 |

|---|---|

Molekularformel |

C19H36BrNO2 |

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

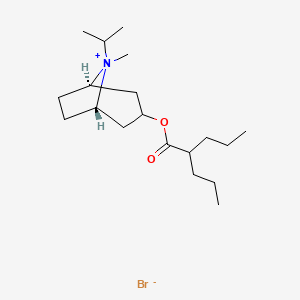

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide |

InChI |

InChI=1S/C19H36NO2.BrH/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4;/h14-18H,6-13H2,1-5H3;1H/q+1;/p-1/t16-,17+,18?,20?; |

InChI-Schlüssel |

MOOADSDJJYWLMR-DGPRCEOPSA-M |

SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |

Isomerische SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C.[Br-] |

Kanonische SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.